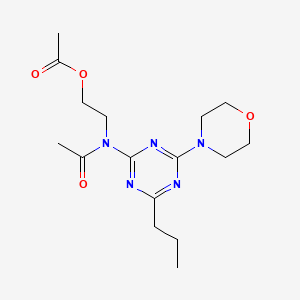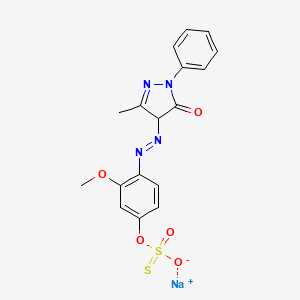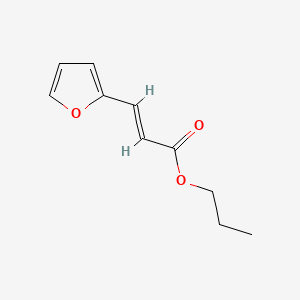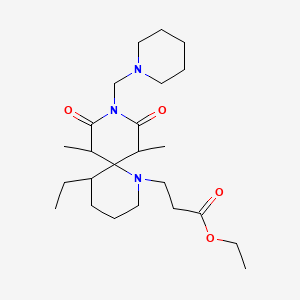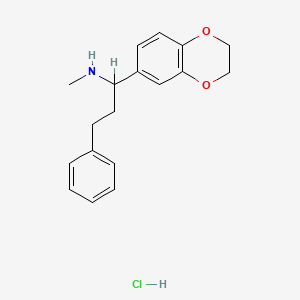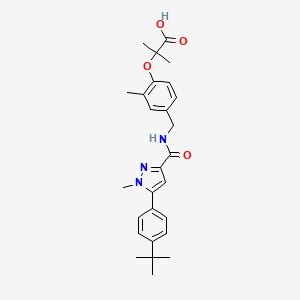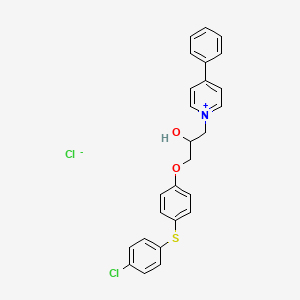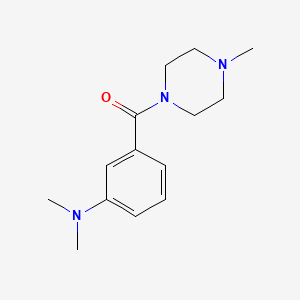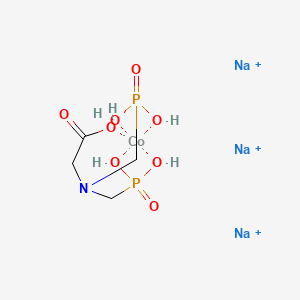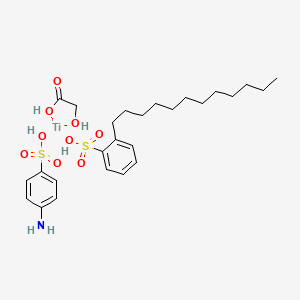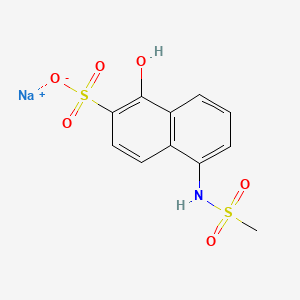
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt is a chemical compound with the molecular formula C11H9NO6S2Na. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both hydroxyl and sulfonamido functional groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt typically involves the sulfonation of naphthalene followed by the introduction of hydroxyl and methanesulfonamido groups. The process can be summarized as follows:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at specific positions on the naphthalene ring.
Hydroxylation: The sulfonated naphthalene is then hydroxylated using appropriate reagents to introduce the hydroxyl group.
Methanesulfonamido Group Introduction: Finally, the methanesulfonamido group is introduced through a reaction with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures and pressures are common to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonamido group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: De-sulfonamido derivatives.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
作用機序
The mechanism by which 1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonamido group can engage in various chemical reactions. These interactions can affect molecular targets and pathways, influencing the compound’s behavior in different environments.
類似化合物との比較
Similar Compounds
- 1-Hydroxy-2-naphthalenesulfonic acid, sodium salt
- 5-Hydroxy-1-naphthalenesulfonic acid, sodium salt
- 2-Naphthalenesulfonic acid, sodium salt
Uniqueness
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt is unique due to the presence of both hydroxyl and methanesulfonamido groups, which confer distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable in specific applications where these functional groups are required.
特性
CAS番号 |
71173-82-5 |
|---|---|
分子式 |
C11H10NNaO6S2 |
分子量 |
339.3 g/mol |
IUPAC名 |
sodium;1-hydroxy-5-(methanesulfonamido)naphthalene-2-sulfonate |
InChI |
InChI=1S/C11H11NO6S2.Na/c1-19(14,15)12-9-4-2-3-8-7(9)5-6-10(11(8)13)20(16,17)18;/h2-6,12-13H,1H3,(H,16,17,18);/q;+1/p-1 |
InChIキー |
NIKIYPCHOYNMKE-UHFFFAOYSA-M |
正規SMILES |
CS(=O)(=O)NC1=CC=CC2=C1C=CC(=C2O)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


